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molecular formula C8H8O2 B1329341 2-Hydroxy-5-methylbenzaldehyde CAS No. 613-84-3

2-Hydroxy-5-methylbenzaldehyde

Cat. No. B1329341
M. Wt: 136.15 g/mol
InChI Key: ILEIUTCVWLYZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355658B1

Procedure details

28.8 g of p-cresol (0.26 mol) are dissolved in 100 ml of water in a round-bottomed flask containing 80 g of NaOH. The mixture is heated to 60-65° C. and 40.5 ml of CHCl3 (0.51 mol) are added in several portions over a period of 30 to 40 min. The mixture is refluxed for 1 h and then cooled. The excess chloroform is removed by distillation under reduced pressure. The medium is acidified with dilute H2SO4 and then subjected to vapor entrainment. The distillate collected (±500 ml) is extracted with ether. The solvent is removed by distillation under reduced pressure. The residue is taken up in 100 ml of saturated sodium bisulfite solution. After vigorous stirring for 2 h, followed by leaving to stand for 1 h, the bisulfite adduct precipitated is collected by filtration and washed with ether. The bisulfite combination is decomposed by heating on a water bath in dilute H2SO4 for 30 min. The aldehyde is extracted with ether. The ether solution is dried over MgSO4. The solvent is removed under reduced pressure. The residue is recrystallized from ethanol.
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH-:9].[Na+].[CH:11](Cl)(Cl)Cl>O>[CH3:8][C:3]1[CH:4]=[C:5]([CH:11]=[O:9])[C:6]([OH:7])=[CH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40.5 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After vigorous stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The excess chloroform is removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The distillate collected (±500 ml)
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
by leaving
WAIT
Type
WAIT
Details
to stand for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the bisulfite adduct precipitated
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
by heating on a water bath in dilute H2SO4 for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aldehyde is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=CC=C(C(C=O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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